ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate
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Overview
Description
Ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:
Protection of the amino group: Using benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group.
Formation of the ester: Esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Hydroxylation: Introduction of the hydroxyl group using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Final deprotection: Removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: Lacks the benzyloxycarbonyl protecting group.
Ethyl (2R,3S)-3-{[(methoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Ethyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Properties
CAS No. |
159328-48-0 |
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Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl (2R,3S)-2-hydroxy-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H21NO5/c1-2-24-18(22)17(21)16(15-11-7-4-8-12-15)20-19(23)25-13-14-9-5-3-6-10-14/h3-12,16-17,21H,2,13H2,1H3,(H,20,23)/t16-,17+/m0/s1 |
InChI Key |
HZDKMGNFWBZGEY-DLBZAZTESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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